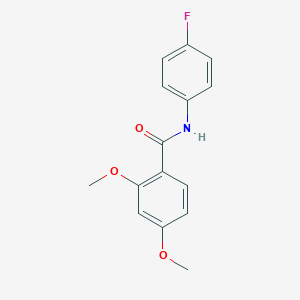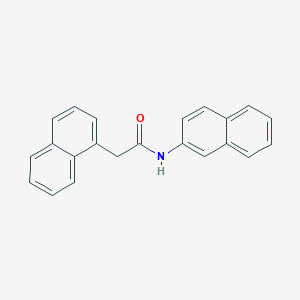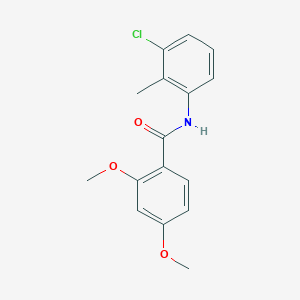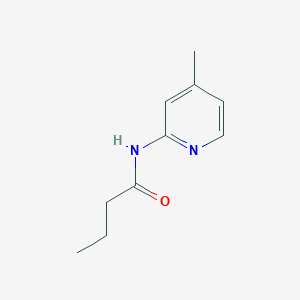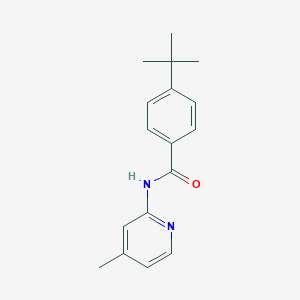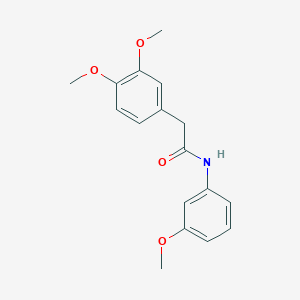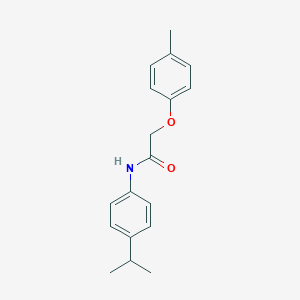
N-(2-ethoxyphenyl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-4-nitrobenzamide, also known as ENB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a range of biochemical and physiological effects that make it a valuable tool for investigating various biological processes.
科学的研究の応用
N-(2-ethoxyphenyl)-4-nitrobenzamide has been used in a wide range of scientific research applications, including studies of cancer, inflammation, and neurodegenerative diseases. This compound has been found to possess anti-inflammatory properties, and has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-(2-ethoxyphenyl)-4-nitrobenzamide has been investigated for its potential neuroprotective effects, and has been found to protect against oxidative stress-induced neuronal damage.
作用機序
The mechanism of action of N-(2-ethoxyphenyl)-4-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. N-(2-ethoxyphenyl)-4-nitrobenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, N-(2-ethoxyphenyl)-4-nitrobenzamide has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and physiological effects:
N-(2-ethoxyphenyl)-4-nitrobenzamide has been found to possess a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, and has been found to induce apoptosis in cancer cells. Additionally, N-(2-ethoxyphenyl)-4-nitrobenzamide has been shown to protect against oxidative stress-induced neuronal damage, and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
N-(2-ethoxyphenyl)-4-nitrobenzamide has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. Additionally, N-(2-ethoxyphenyl)-4-nitrobenzamide has been found to be relatively stable under a range of conditions, making it a useful tool for investigating various biological processes. However, there are also limitations to the use of N-(2-ethoxyphenyl)-4-nitrobenzamide in lab experiments, including its potential toxicity and the need for further investigation into its mechanism of action.
将来の方向性
There are several potential future directions for research on N-(2-ethoxyphenyl)-4-nitrobenzamide, including further investigation into its mechanism of action and its potential use in the treatment of various diseases. Additionally, N-(2-ethoxyphenyl)-4-nitrobenzamide could be used as a tool for investigating the role of specific enzymes and signaling pathways in various biological processes. Furthermore, the development of new derivatives of N-(2-ethoxyphenyl)-4-nitrobenzamide could lead to the discovery of compounds with even greater potency and specificity for specific targets.
合成法
N-(2-ethoxyphenyl)-4-nitrobenzamide can be synthesized using a variety of methods, including the reaction of 2-ethoxyaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(2-ethoxyphenyl)-4-nitrobenzamide, which can be purified using standard methods such as recrystallization.
特性
分子式 |
C15H14N2O4 |
|---|---|
分子量 |
286.28 g/mol |
IUPAC名 |
N-(2-ethoxyphenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C15H14N2O4/c1-2-21-14-6-4-3-5-13(14)16-15(18)11-7-9-12(10-8-11)17(19)20/h3-10H,2H2,1H3,(H,16,18) |
InChIキー |
AGOJZKAIGCCAEH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
溶解性 |
2.7 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



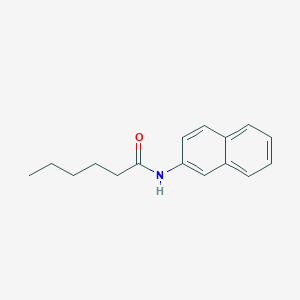
![Dimethyl 5-{[(2-naphthyloxy)acetyl]amino}isophthalate](/img/structure/B291833.png)




